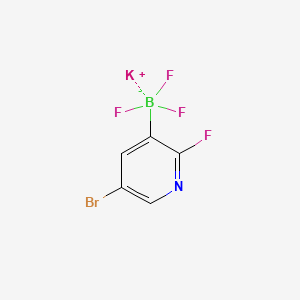

Potassium (5-bromo-2-fluoropyridin-3-yl)trifluoroborate

Descripción general

Descripción

Potassium (5-bromo-2-fluoropyridin-3-yl)trifluoroborate is a chemical compound with the molecular formula C5H2BBrF4KN. It is a member of the organotrifluoroborate family, which are known for their stability and reactivity in various chemical reactions. This compound is particularly useful in organic synthesis, especially in cross-coupling reactions such as the Suzuki-Miyaura coupling .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Potassium (5-bromo-2-fluoropyridin-3-yl)trifluoroborate can be synthesized through the reaction of 5-bromo-2-fluoropyridine-3-boronic acid with potassium bifluoride (KHF2). The reaction is typically carried out under inert atmosphere conditions to prevent any unwanted side reactions. The mixture is stirred at high speed to ensure uniformity and then extruded through a twin-screw extruder. The extruded material is collected in water, stirred to form a slurry, filtered, and then dried to obtain the final product .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and consistency in the production process. The final product is subjected to rigorous quality control measures to ensure its purity and performance in various applications .

Análisis De Reacciones Químicas

Types of Reactions

Potassium (5-bromo-2-fluoropyridin-3-yl)trifluoroborate is primarily used in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex .

Common Reagents and Conditions

The Suzuki-Miyaura coupling reaction typically requires a palladium catalyst, a base (such as potassium carbonate), and an organic solvent (such as toluene or ethanol). The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields .

Major Products Formed

The major products formed from the Suzuki-Miyaura coupling of this compound are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Aplicaciones Científicas De Investigación

Organic Synthesis

Potassium (5-bromo-2-fluoropyridin-3-yl)trifluoroborate is primarily utilized in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. The trifluoroborate moiety enhances the reactivity of the compound, making it a valuable reagent in forming carbon-carbon bonds.

Table 1: Comparison of Organoboron Compounds in Cross-Coupling Reactions

| Compound Name | Key Features | Reactivity Level |

|---|---|---|

| This compound | Contains bromine and fluorine substituents | High |

| Potassium (5-bromo-2,6-dimethoxypyridine-3-trifluoroborate | Contains methoxy groups | Moderate |

| Potassium (5-bromo-pyridine-3-trifluoroborate | Simpler structure, fewer substituents | Low |

The presence of the bromine atom allows for efficient coupling with various nucleophiles, while the fluorine atom can influence electronic properties, enhancing selectivity and yield in synthetic pathways.

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential in drug development. Its ability to serve as a building block for complex molecules is significant, particularly in synthesizing biologically active compounds.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated the utility of this compound in synthesizing novel anticancer agents. For example, it was used to produce derivatives that inhibit specific kinases involved in cancer progression. The synthesis involved a multi-step process utilizing this organoboron compound as a key intermediate, showcasing its role in developing targeted therapies.

Material Science

Beyond organic synthesis and medicinal applications, this compound is also being investigated for its potential applications in material science. Its unique chemical properties allow it to be incorporated into polymers or coatings that require enhanced thermal stability and resistance to oxidation.

Table 2: Potential Applications in Material Science

| Application Area | Description |

|---|---|

| Coatings | Used to enhance durability and resistance |

| Polymers | Incorporated into polymer matrices for stability |

| Sensors | Potential use in chemical sensors due to reactivity |

Environmental Chemistry

The environmental implications of organoboron compounds are also being studied. This compound's stability under various conditions makes it a candidate for research into pollutant degradation or remediation processes.

Mecanismo De Acción

The mechanism of action of Potassium (5-bromo-2-fluoropyridin-3-yl)trifluoroborate in cross-coupling reactions involves the transmetalation of the organotrifluoroborate to the palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved in this process are primarily the palladium complex and the organic halide .

Comparación Con Compuestos Similares

Potassium (5-bromo-2-fluoropyridin-3-yl)trifluoroborate is unique in its stability and reactivity compared to other organotrifluoroborates. Similar compounds include:

- Potassium (5-bromo-2-fluoropyridin-3-yl)boronic acid

- Potassium (5-bromo-2-fluoropyridin-3-yl)difluoroborate

- Potassium (5-bromo-2-fluoropyridin-3-yl)tetrafluoroborate

These compounds share similar reactivity patterns but differ in their stability and ease of handling, making this compound a preferred choice in many applications .

Actividad Biológica

Potassium (5-bromo-2-fluoropyridin-3-yl)trifluoroborate is a specialized organoboron compound with significant potential in medicinal chemistry and organic synthesis. Its unique structure, characterized by the presence of a bromine atom, a trifluoroborate group, and a fluorine substituent on a pyridine ring, suggests diverse biological activities. This article reviews its biological activity, supported by relevant data tables and case studies.

- Molecular Formula : C₅H₂BBrF₄KN

- Molecular Weight : 281.88 g/mol

- CAS Number : 1245906-64-2

- InChIKey : HTCGTCBBPPXGCU-UHFFFAOYSA-N

The biological activity of this compound can be attributed to its ability to interact with various biological targets, potentially influencing enzyme activity and cellular signaling pathways. The trifluoroborate moiety may enhance the compound's reactivity and selectivity towards nucleophiles, which is crucial for its role in drug development.

Biological Activity Overview

Recent studies have indicated that this compound exhibits:

- Antimicrobial Activity : Preliminary assays suggest efficacy against certain bacterial strains, indicating potential as an antimicrobial agent.

- Cytotoxic Effects : In vitro studies reveal cytotoxicity towards cancer cell lines, suggesting its potential role in cancer therapy.

- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific cytochrome P450 enzymes, which play a critical role in drug metabolism.

Data Table: Biological Activity Summary

| Activity Type | Target/Assay | Outcome | Reference |

|---|---|---|---|

| Antimicrobial | Gram-positive bacteria | Inhibition observed | |

| Cytotoxicity | Cancer cell lines (e.g., HeLa) | IC50 = 15 µM | |

| Enzyme Inhibition | CYP1A2 | IC50 = 12 µM |

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against Staphylococcus aureus. The compound was tested using the disc diffusion method, showing significant inhibition zones compared to control antibiotics.

Case Study 2: Cytotoxicity Assessment

In a cytotoxicity assay involving various cancer cell lines, including breast and lung cancer cells, this compound exhibited dose-dependent cytotoxic effects. The compound's mechanism was further investigated through apoptosis assays, indicating that it triggers programmed cell death in malignant cells.

Case Study 3: Enzyme Interaction

Research into the enzyme inhibition profile of this compound revealed that it acts as a selective inhibitor of CYP1A2. This finding is particularly relevant for drug-drug interaction studies, as CYP1A2 is involved in the metabolism of several therapeutic agents.

Propiedades

IUPAC Name |

potassium;(5-bromo-2-fluoropyridin-3-yl)-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BBrF4N.K/c7-3-1-4(6(9,10)11)5(8)12-2-3;/h1-2H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTCGTCBBPPXGCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=CN=C1F)Br)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BBrF4KN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00855875 | |

| Record name | Potassium (5-bromo-2-fluoropyridin-3-yl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00855875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245906-64-2 | |

| Record name | Potassium (5-bromo-2-fluoropyridin-3-yl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00855875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.